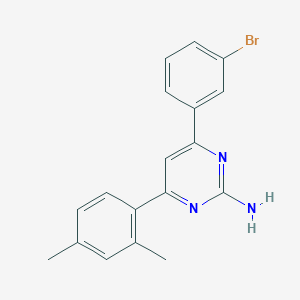

4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Description

4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-aminopyrimidine core substituted with a 3-bromophenyl group at position 4 and a 2,4-dimethylphenyl group at position 6.

Properties

IUPAC Name |

4-(3-bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZQQFYOZJJAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate bromophenyl and dimethylphenyl precursors.

Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of the bromophenyl and dimethylphenyl precursors with a suitable amine source.

Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. Catalysts such as acids or bases may be used to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up of Synthesis: The synthetic route is scaled up to produce larger quantities of the compound.

Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Biological Research: The compound is used as a tool to study biological pathways and molecular targets.

Chemical Biology: It is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or nucleic acids.

Pathways Involved: It modulates various biochemical pathways, leading to changes in cellular functions and biological responses.

Binding Interactions: The compound binds to its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine with structurally related pyrimidin-2-amine derivatives, highlighting substituent variations, molecular properties, and biological activities:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Halogenated Aryl Groups: Bromine at the phenyl position (as in the target compound) may enhance halogen bonding with biological targets, a feature observed in antitrypanosomal pyrimidines . Heteroaromatic vs. Alkyl Groups: Pyridin-3-yl () and thienyl () substituents at position 6 alter electronic properties and solubility. The dimethylphenyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Antimicrobial Potential: Pyrimidines with indole or chlorophenyl groups (e.g., 11b in ) exhibit strong activity against Candida albicans and cancer cell lines, suggesting that the target compound’s bromophenyl and dimethylphenyl groups could be optimized for similar applications .

Structural Insights from Docking Studies :

- Pyrimidines with methoxy or fluorine substituents () demonstrate favorable docking scores with RabGGTase, a geranyl transferase involved in cancer signaling. The dimethylphenyl group in the target compound may occupy hydrophobic binding pockets in analogous targets, though specific studies are lacking .

However, their structural frameworks remain valuable for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.